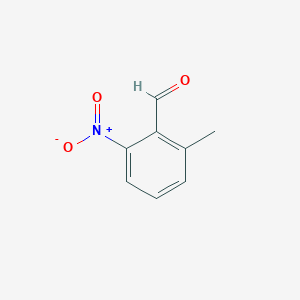

2-Methyl-6-nitrobenzaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHWNZFYCKTRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Methyl-6-nitrobenzaldehyde from 2,3-dimethylnitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthetic pathway for the preparation of 2-Methyl-6-nitrobenzaldehyde from the starting material 2,3-dimethylnitrobenzene. The synthesis proceeds via an oxime intermediate, a method well-documented and amenable to both batch and continuous flow processes, offering high yield and purity. This guide provides comprehensive experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in research and development settings.

Synthetic Strategy Overview

The direct selective oxidation of one methyl group in 2,3-dimethylnitrobenzene to an aldehyde in the presence of another methyl group and a nitro group presents a significant challenge. The most effective and well-documented approach involves a two-step process:

-

Oxime Formation: Selective reaction of the methyl group at the 2-position (ortho to the nitro group) of 2,3-dimethylnitrobenzene with a nitrite ester in the presence of a strong base to form this compound oxime. The nitro group's electron-withdrawing nature enhances the acidity of the adjacent methyl protons, facilitating this selective reaction.

-

Oxime Cleavage: Hydrolysis or oxidative cleavage of the resulting oxime to yield the target aldehyde, this compound.

This pathway is illustrated in the following workflow diagram:

Caption: Overall synthetic workflow from 2,3-dimethylnitrobenzene.

Experimental Protocols

This procedure is adapted from established methods for the nitrosation of active methyl groups on nitroaromatic compounds.[1] A continuous flow method using a microchannel reactor has been reported to provide higher yields and purity.[1][2]

Materials:

-

2,3-Dimethylnitrobenzene

-

n-Butyl nitrite

-

Potassium tert-butoxide

-

Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

Procedure (Batch Process):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylnitrobenzene (1 equivalent) in the anhydrous organic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.5-2.0 equivalents) to the solution while stirring. Maintain the temperature below 5 °C.

-

To this mixture, add n-butyl nitrite (1.2-1.5 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Acidify the aqueous mixture to a pH of approximately 5-6 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound oxime, which can be purified by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of the oxime intermediate.

The cleavage of the oxime to the corresponding aldehyde can be achieved under various conditions. Acid-catalyzed hydrolysis is a common method.[3]

Materials:

-

This compound oxime

-

Dilute inorganic acid (e.g., 2M Hydrochloric Acid or Sulfuric Acid)

-

Organic solvent (e.g., Dichloromethane or Diethyl ether)

-

Sodium bicarbonate solution

-

Brine

Procedure (Acid Hydrolysis):

-

Dissolve the this compound oxime in a suitable organic solvent.

-

Add the dilute inorganic acid to the solution.

-

Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis of this compound oxime. Data for the subsequent cleavage step is generally high-yielding but can vary depending on the chosen method.

| Parameter | Continuous Microchannel Reactor | Batch Reactor (Comparative) | Reference |

| Starting Material | 2,3-Dimethylnitrobenzene | 2,3-Dimethylnitrobenzene | [1] |

| Reagents | n-Butyl nitrite, K-tert-butoxide | n-Butyl nitrite, K-tert-butoxide | [1] |

| Molar Ratio (Substrate:Base) | Controlled via flow rate | 1:1.74 | [1] |

| Molar Ratio (Substrate:Nitrite) | Controlled via flow rate | 1:1.2 | [1] |

| Purity of Oxime | >97.8% | 92.1% | [1] |

| Yield of Oxime | >95.5% | 91.2% | [1] |

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [4] |

| Molecular Weight | 165.15 g/mol | [4] |

| CAS Number | 107096-52-6 | [4] |

| Appearance | Solid | |

| IUPAC Name | This compound | [4] |

Signaling Pathways and Logical Relationships

The chemical transformations in this synthesis are governed by fundamental principles of organic reactivity. The key logical relationship is the activation of the C-H bonds of the methyl group at the 2-position by the adjacent electron-withdrawing nitro group.

Caption: Logical pathway for the selective activation of the 2-methyl group.

This guide provides a comprehensive overview and practical protocols for the synthesis of this compound. The described two-step method is reliable and scalable, making it a valuable procedure for chemists in various fields.

References

The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its unique substitution pattern, featuring a sterically hindering methyl group and a strongly electron-withdrawing nitro group ortho to the aldehyde, imparts distinct reactivity that can be harnessed for various synthetic transformations. The interplay between these functional groups governs the electronic and steric environment of the molecule, influencing its mechanism of action in a range of organic reactions. This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This electronic effect is central to its participation in condensation reactions. Simultaneously, the nitro group can be readily reduced to an amino group, opening pathways for cyclization reactions to form nitrogen-containing heterocycles. Understanding these mechanistic principles is crucial for designing novel synthetic routes and developing new chemical entities in fields such as medicinal chemistry and materials science.

Core Reaction Mechanisms and Applications

This compound participates in several key organic reactions, primarily driven by the reactivity of its aldehyde and nitro functionalities. The following sections detail the mechanisms of action, present relevant quantitative data, and provide experimental protocols for its most significant transformations.

Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Heterocyclization

The Friedländer synthesis is a powerful method for constructing the quinoline scaffold. A significant modification of this reaction involves the in situ reduction of a 2-nitrobenzaldehyde derivative, followed by condensation with a compound containing an activated methylene group (e.g., a ketone) and subsequent cyclization. This "domino" or "one-pot" approach is highly efficient for the synthesis of substituted quinolines.

Mechanism of Action:

The reaction proceeds through a three-stage mechanism:

-

Nitro Group Reduction: The nitro group of this compound is reduced to a primary amine in the presence of a reducing agent, such as iron powder in acetic acid (Fe/AcOH). This generates the corresponding 2-amino-6-methylbenzaldehyde intermediate.

-

Knoevenagel Condensation: The newly formed aminoaldehyde undergoes a Knoevenagel condensation with the active methylene compound. This involves the formation of a 2-aminocinnamyl intermediate.

-

Intramolecular Cyclization and Aromatization: The amino group then attacks the ketone carbonyl of the active methylene compound in an intramolecular fashion. Subsequent dehydration leads to the formation of the aromatic quinoline ring.[1]

Experimental Protocol: General Procedure for Domino Nitro Reduction-Friedländer Synthesis

The following protocol is adapted from a general method for the synthesis of quinolines from 2-nitrobenzaldehydes and may be applied to this compound.[1]

-

To a solution of the 2-nitrobenzaldehyde (1.0 equiv) and the active methylene compound (1.1 equiv) in glacial acetic acid, add iron powder (4.0 equiv).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Quantitative Data:

| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) | Reference |

| 2-Nitrobenzaldehyde | Acetophenone | 2-Phenylquinoline | 79 | [1] |

| 5-Fluoro-2-nitrobenzaldehyde | Isopropyl acetoacetate | Isopropyl 6-fluoro-2-methylquinoline-3-carboxylate | 67 | [1] |

| 2-Nitrobenzaldehyde | Methyl pivaloylacetate | Methyl 2-(tert-butyl)quinoline-3-carboxylate | 90 | [1] |

Logical Relationship Diagram: Domino Nitro Reduction-Friedländer Synthesis Workflow

Caption: Workflow for the domino nitro reduction-Friedländer synthesis of quinolines.

Formation of Schiff Bases and their Derivatives

The electrophilic carbonyl carbon of this compound readily reacts with primary amines to form Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and can be further reduced to form stable secondary amines.

Mechanism of Action:

The formation of a Schiff base is a reversible reaction that typically proceeds in two steps:

-

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, forming the stable C=N double bond of the Schiff base.

The Schiff base can then be selectively reduced, for example with sodium borohydride (NaBH₄), to the corresponding secondary amine.

Experimental Protocol: General Procedure for Schiff Base Formation and Reduction

The following protocol is adapted from a general method for the synthesis of Schiff bases from 2-nitrobenzaldehyde and amino acids, followed by reduction.[2]

-

To a solution of the amino acid (1.2 equiv) in a mixture of ethanol and aqueous sodium hydroxide, add 2-nitrobenzaldehyde (1.0 equiv).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (0.6 equiv) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at room temperature for 90 minutes.

-

The resulting product can then be isolated and purified by appropriate workup and recrystallization or chromatography.

Quantitative Data:

The following table presents the yields for the synthesis of various reductive amination products from 2-nitrobenzaldehyde and different amino acids.

| Amino Acid | Product | Yield (%) | Reference |

| Valine | N-(2-nitrobenzyl)valine | 92 | [2] |

| Glycine | N-(2-nitrobenzyl)glycine | 96 | [2] |

| Leucine | N-(2-nitrobenzyl)leucine | 87 | [2] |

| Aspartic Acid | N-(2-nitrobenzyl)aspartic acid | 91 | [2] |

| Glutamic Acid | N-(2-nitrobenzyl)glutamic acid | 89 | [2] |

Signaling Pathway Diagram: Schiff Base Formation and Reduction

Caption: Mechanism of Schiff base formation and subsequent reduction.

Synthesis of this compound Oxime

The reaction of 3-nitro-o-xylene with a nitrite source in the presence of a base provides a direct route to this compound oxime. This transformation is of industrial interest and can be performed efficiently using continuous-flow microreactors.

Mechanism of Action:

The proposed mechanism involves the following key steps:

-

Carbanion Formation: The presence of the electron-withdrawing nitro group increases the acidity of the protons on the adjacent methyl group. A strong base deprotonates the methyl group to form a resonance-stabilized carbanion.

-

Nitrosation: The carbanion acts as a nucleophile and attacks the nitrite ester, leading to a nitrosated intermediate.

-

Rearrangement and Protonation: The intermediate undergoes rearrangement and subsequent protonation to yield the final oxime product.

Experimental Protocol: Continuous-Flow Synthesis of this compound Oxime

The following is a conceptual protocol based on patent literature for the continuous synthesis using a microchannel reactor.

-

Feedstock Preparation:

-

Feedstock 1: Dissolve 2,3-dimethylnitrobenzene in an organic solvent (e.g., N,N-dimethylformamide).

-

Feedstock 2: Dissolve a soluble base (e.g., sodium ethoxide) in the same organic solvent.

-

Feedstock 3: Dissolve a nitrite (e.g., an alkyl nitrite) in the same organic solvent.

-

-

Reaction:

-

Pump the three feedstocks into a microchannel reactor at controlled molar ratios (e.g., 2,3-dimethylnitrobenzene:base:nitrite of 1:1-4:1-2.5).

-

Maintain the reactor at a specific temperature to facilitate the reaction.

-

-

Workup and Isolation:

-

The output from the reactor is collected.

-

The product, this compound oxime, is isolated and purified using standard techniques such as extraction and crystallization.

-

Quantitative Data:

Patent literature suggests that this continuous-flow method offers high product purity and is suitable for large-scale production, though specific yield data is often not provided in a comparative format. The use of an alcohol-binding agent is claimed to improve the yield by inhibiting the formation of dimer byproducts.

Logical Relationship Diagram: Oxime Synthesis from 3-Nitro-o-xylene

Caption: Proposed pathway for the synthesis of this compound oxime.

Conclusion

This compound is a valuable building block in organic synthesis, with its reactivity dominated by the electrophilic nature of the aldehyde and the versatile chemistry of the nitro group. The domino nitro reduction-Friedländer reaction provides an efficient route to functionalized quinolines. The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases, which can be further transformed into other useful derivatives. Additionally, the synthesis of its oxime highlights the influence of the nitro group on the acidity of the adjacent methyl group. The provided mechanisms, protocols, and data serve as a foundational guide for researchers and scientists in leveraging the unique chemical properties of this compound for the development of novel molecules and synthetic methodologies. Further exploration into its participation in other reaction types, such as cycloadditions and multicomponent reactions, will undoubtedly expand its utility in the field of organic chemistry.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Methyl-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the methyl and nitro substituents on the chemical properties and reactivity of 2-methyl-6-nitrobenzaldehyde. Due to the ortho-positioning of these groups relative to the aldehyde functionality, a complex interplay of inductive, resonance, and steric effects governs the molecule's behavior. This document outlines the expected spectroscopic characteristics, offers a plausible synthetic route, and details experimental protocols for the quantitative evaluation of these substituent effects, including the application of the Taft equation for ortho-substituted aromatic compounds.

Introduction

This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. The presence of an electron-donating methyl group and a strongly electron-withdrawing nitro group at the ortho-positions to the aldehyde function creates a unique electronic environment. Understanding the cumulative effect of these substituents is crucial for predicting the reactivity of the aldehyde group and the aromatic ring, thereby informing its application in the synthesis of more complex molecules.

The electronic effects of substituents on an aromatic ring are primarily understood through two mechanisms: the inductive effect and the resonance effect .

-

Inductive Effect (I): This is the transmission of charge through a chain of atoms by electrostatic induction. The methyl group (-CH₃) is weakly electron-donating (+I effect), while the nitro group (-NO₂) is strongly electron-withdrawing (-I effect) due to the high electronegativity of the nitrogen and oxygen atoms.

-

Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The methyl group exhibits a weak electron-donating resonance effect (+R effect) through hyperconjugation. The nitro group has a strong electron-withdrawing resonance effect (-R effect) by delocalizing the ring's π-electrons onto the nitro group.

In this compound, these effects collectively influence the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon of the aldehyde group.

Interplay of Electronic and Steric Effects

The ortho-positioning of the methyl and nitro groups introduces significant steric hindrance around the aldehyde functionality. This "ortho-effect" can influence the planarity of the molecule and the accessibility of the aldehyde group to reagents, thereby affecting its reactivity in a manner not solely predicted by electronic effects.

A Technical Guide to the Solubility of 2-Methyl-6-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methyl-6-nitrobenzaldehyde, a key chemical intermediate. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document serves to bridge this information gap by providing detailed, standardized experimental protocols for researchers to determine the solubility of this compound. The methodologies described include gravimetric analysis, Ultraviolet-Visible (UV/Vis) spectroscopy, and High-Performance Liquid Chromatography (HPLC), which are standard techniques in the modern analytical laboratory. Furthermore, this guide presents a structured framework for data presentation and includes logical workflow diagrams to assist in the selection and execution of appropriate solubility determination methods.

Introduction

This compound (C₈H₇NO₃, CAS No: 107096-52-6) is an aromatic aldehyde containing both a methyl and a nitro group ortho to the aldehyde functionality.[1] Its unique substitution pattern makes it a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. The solubility of such a compound is a critical physical property that influences reaction kinetics, purification strategies (such as crystallization), and formulation development in various industries, including pharmaceuticals and materials science.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 107096-52-6 | |

| Physical Form | Solid |

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in various organic solvents has been found in peer-reviewed literature or chemical databases. To facilitate the systematic collection and comparison of such data, the following table is provided as a template for researchers.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Chloroform | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Hexane | e.g., 25 | |||

| e.g., Dimethylformamide (DMF) | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 |

Experimental Protocols for Solubility Determination

The following sections detail three common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent. The choice of method may depend on the properties of the solvent, the expected solubility range, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely applicable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Visually confirm that excess solid remains, indicating that the solution is saturated.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, minimizing temperature-induced precipitation.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, re-weigh the container with the dried solute.

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of saturated solution taken in mL) x 100

-

UV/Vis Spectroscopy Method

This method is suitable when the solute has a distinct chromophore and absorbs light in the UV/Vis spectrum, and the solvent is transparent in that region. A calibration curve is first established to relate absorbance to concentration.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c), where y is absorbance and x is concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 4.1, step 1).

-

After equilibration, withdraw a sample of the clear supernatant and filter it.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when the solute has a low solubility. Similar to UV/Vis spectroscopy, it relies on a calibration curve.

Methodology:

-

Development of HPLC Method and Calibration Curve:

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., using a UV detector set to the λmax of the compound).

-

Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a compatible solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

-

After equilibration, withdraw and filter a sample of the clear supernatant.

-

Dilute the filtered saturated solution with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the linear regression equation to calculate the concentration of the diluted sample.

-

Multiply by the dilution factor to determine the concentration of the saturated solution, which is the solubility.

-

Visualized Workflows and Logical Relationships

To aid researchers in the practical application of the described methodologies, the following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for solubility determination and a decision-making process for selecting an appropriate analytical method.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains elusive in the public domain, this technical guide provides a robust framework for researchers to independently and accurately determine this vital parameter. The detailed protocols for gravimetric, UV/Vis spectroscopic, and HPLC methods, along with the structured approach to data presentation and workflow visualization, are intended to support the scientific community in generating high-quality, comparable solubility data. Such data will undoubtedly be of significant value in the fields of synthetic chemistry, process development, and pharmaceutical sciences.

References

An In-Depth Technical Guide to the Potential Applications of 2-Methyl-6-nitrobenzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-nitrobenzaldehyde is an aromatic aldehyde with a unique substitution pattern that presents interesting possibilities as a scaffold in medicinal chemistry. Its sterically hindered aldehyde group, flanked by a methyl and a nitro group, influences its reactivity and the conformational properties of its derivatives. While research directly focused on the medicinal applications of this compound derivatives is still emerging, the broader class of nitroaromatic compounds, including isomers of nitrobenzaldehyde, has been extensively explored for the development of therapeutic agents. This technical guide consolidates the available information on this compound, its synthesis, and its potential as a building block for bioactive molecules. Drawing parallels from closely related structures, this document explores potential applications in anticancer and antimicrobial drug discovery, provides detailed hypothetical experimental protocols, and outlines potential signaling pathways for future investigation.

Introduction: The Therapeutic Potential of Nitroaromatic Scaffolds

Nitroaromatic compounds have a long history in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and any attached functional groups, often playing a crucial role in the mechanism of action. For instance, the reduction of the nitro group under hypoxic conditions, prevalent in solid tumors and certain microbial environments, can lead to the formation of cytotoxic reactive nitrogen species. This bioreductive activation is a key feature of several nitroaromatic drugs.

This compound belongs to the family of nitrated aromatic aldehydes, which are versatile intermediates in the synthesis of a wide array of pharmaceuticals.[1] The presence of the aldehyde functional group allows for a variety of chemical transformations, most notably the formation of Schiff bases and the synthesis of various heterocyclic systems.[2] The unique ortho,ortho'-disubstitution pattern of this compound is expected to impart specific conformational constraints on its derivatives, which could be exploited for designing selective ligands for biological targets.

Synthetic Strategies and Chemical Properties

This compound is a solid at room temperature and can be synthesized through multi-step procedures, often involving the nitration of a corresponding toluene derivative followed by oxidation of the methyl group to an aldehyde.[3] Its chemical reactivity is primarily centered around the aldehyde and nitro functionalities.

Key Chemical Reactions

-

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone for generating a diverse library of compounds for biological screening.

-

Heterocycle Synthesis: this compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many approved drugs.[4]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized, opening up another avenue for chemical diversification.

Potential Applications in Medicinal Chemistry

While specific biological data for derivatives of this compound is limited in publicly available literature, we can extrapolate potential applications based on studies of analogous compounds, particularly other nitrobenzaldehyde isomers.

Anticancer Activity

Nitroaromatic compounds have been investigated as hypoxic-selective anticancer agents. The rationale is that the low oxygen environment within solid tumors facilitates the reduction of the nitro group to cytotoxic species by nitroreductase enzymes.

Hypothetical Application: A Schiff base derivative of this compound could be designed to target cancer cells. The imine linkage might confer stability, while the nitro group could be bioreductively activated in the hypoxic tumor microenvironment.

Antimicrobial Activity

Schiff bases and their metal complexes derived from various aldehydes, including nitrobenzaldehydes, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism is often attributed to the ability of these compounds to chelate metal ions essential for microbial growth or to interfere with cellular processes.

Hypothetical Application: A series of Schiff bases derived from this compound and various aromatic or heterocyclic amines could be synthesized and screened for their activity against clinically relevant bacteria and fungi.

Quantitative Data Summary

Due to the limited availability of specific studies on this compound derivatives, the following table presents hypothetical quantitative data based on typical results observed for Schiff bases derived from other nitrobenzaldehyde isomers in anticancer and antimicrobial assays. This is for illustrative purposes to guide future research.

| Compound ID | Derivative Class | Target Cell Line/Organism | Assay Type | IC50 (µM) / Zone of Inhibition (mm) |

| MNB-SB-01 | Schiff Base | Human Colon Cancer (HCT-116) | MTT Assay | 15.2 |

| MNB-SB-02 | Schiff Base | Human Breast Cancer (MCF-7) | MTT Assay | 22.5 |

| MNB-SB-03 | Schiff Base | Staphylococcus aureus | Agar Well Diffusion | 18 |

| MNB-SB-04 | Schiff Base | Escherichia coli | Agar Well Diffusion | 14 |

| MNB-SB-05 | Schiff Base | Candida albicans | Agar Well Diffusion | 16 |

Detailed Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of Schiff base derivatives of this compound.

General Synthesis of Schiff Bases from this compound

Objective: To synthesize a Schiff base via the condensation of this compound with a primary amine.

Materials:

-

This compound (1.0 mmol)

-

Substituted primary amine (e.g., 4-aminoantipyrine) (1.0 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (2-3 drops)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask with magnetic stirring.

-

In a separate beaker, dissolve the primary amine (1.0 mmol) in ethanol (10 mL).

-

Add the amine solution to the aldehyde solution in the round-bottom flask.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Wash the collected solid with cold ethanol and dry it in a desiccator.

-

Characterize the purified product using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of synthesized compounds on a cancer cell line.

Materials:

-

Synthesized Schiff base compounds

-

Human cancer cell line (e.g., HCT-116)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to achieve a range of final concentrations.

-

After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Method

Objective: To screen the synthesized compounds for their antimicrobial activity.

Materials:

-

Synthesized Schiff base compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer

-

DMSO (as a solvent)

-

Standard antibiotic and antifungal drugs (as positive controls)

Procedure:

-

Prepare the agar plates and allow them to solidify.

-

Inoculate the surface of the agar plates with the microbial suspension.

-

Create wells in the agar plates using a sterile cork borer.

-

Prepare solutions of the synthesized compounds in DMSO at a specific concentration (e.g., 1 mg/mL).

-

Add a fixed volume (e.g., 100 µL) of the compound solutions, DMSO (negative control), and standard drugs (positive control) to the wells.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Screening

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Hypothesized Signaling Pathway for Anticancer Activity

Caption: Hypothesized mechanism of action for a this compound derivative as a hypoxic-activated anticancer agent.

Conclusion and Future Directions

This compound represents an under-explored starting material in medicinal chemistry. While direct evidence of its utility in approved therapeutics is currently lacking, the well-established biological activities of related nitroaromatic compounds, particularly in the realms of anticancer and antimicrobial research, strongly suggest its potential. The synthetic accessibility of a wide range of derivatives, such as Schiff bases and various heterocycles, makes it an attractive scaffold for generating novel compound libraries for high-throughput screening.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. Quantitative structure-activity relationship (QSAR) studies could elucidate the key structural features required for potent and selective activity. Furthermore, mechanistic studies are crucial to understand how these compounds exert their biological effects, including the investigation of their potential to act as bioreductive prodrugs. The unique steric and electronic properties conferred by the 2-methyl and 6-nitro substitution pattern may lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

- 1. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. This compound | 107096-52-6 | Benchchem [benchchem.com]

- 4. Synthesis of novel heterocyclic compounds and their biological evaluation | Semantic Scholar [semanticscholar.org]

Steric Hindrance Effects in 2-Methyl-6-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methyl-6-nitrobenzaldehyde is an aromatic aldehyde characterized by the presence of two bulky substituents, a methyl group and a nitro group, flanking the formyl group. This ortho-substitution pattern is the primary determinant of the molecule's unique chemical properties. The resulting steric hindrance, or spatial interference between these functional groups, forces them out of coplanarity with the benzene ring. This distortion has significant consequences for the molecule's electronic properties and its reactivity towards nucleophiles. Understanding these steric effects is crucial for designing synthetic routes and for predicting the molecule's behavior in complex chemical environments, which is of particular relevance in the field of drug development where molecular recognition and interaction are paramount.

Synthesis and Steric Considerations

The synthesis of this compound is challenging due to the directing effects of the substituents on the aromatic ring. Direct nitration of 2-methylbenzaldehyde would predominantly yield other isomers. Therefore, multi-step synthetic strategies are typically required.

A plausible synthetic pathway involves the nitration of an appropriate toluene derivative followed by the oxidation of the methyl group to an aldehyde. The specific sequence of these steps is critical to achieve the desired regioselectivity.

One notable development in the synthesis of a related derivative is the continuous preparation of this compound oxime. This method, utilizing a microchannel reactor, offers significant advantages in terms of yield and purity over traditional batch processes, as detailed in the following table. The oxime can then be hydrolyzed to yield the target aldehyde.

Data Presentation: Synthesis of this compound Oxime

| Parameter | Continuous Microchannel Reactor | Batch Reactor (Comparative Example) |

| Starting Materials | 2,3-dimethylnitrobenzene, n-butyl nitrite, potassium tert-butoxide | 2,3-dimethylnitrobenzene, n-butyl nitrite, potassium tert-butoxide |

| Purity | >97.8% | 92.1% |

| Yield | >95.5% | 91.2% |

This data is derived from a patent for the synthesis of the oxime and highlights the efficiency of continuous flow methods.

Conformational Analysis and Spectroscopic Properties

The steric clash between the ortho substituents and the aldehyde group forces the formyl and nitro groups to twist out of the plane of the benzene ring. This has been observed in analogous ortho-substituted benzaldehydes. While specific crystallographic data for this compound is not available in the public record, computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide insights into its conformation.

In the ¹H NMR spectrum, the aldehydic proton would likely show a chemical shift influenced by the electronic effects of the nitro group and the anisotropic effect of the nearby methyl group. 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could potentially be used to probe the spatial proximity between the protons of the methyl group and the aldehydic proton, providing evidence for the through-space interaction caused by steric hindrance.

Reactivity and the "Ortho-Effect"

The steric hindrance in this compound significantly impacts the reactivity of the aldehyde group. The bulky ortho substituents shield the electrophilic carbonyl carbon from the approach of nucleophiles, thereby slowing down reaction rates compared to less hindered isomers. This phenomenon is a classic example of the "ortho-effect," where the reactivity of a functional group is altered by the presence of adjacent substituents.

Furthermore, the electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon. However, this electronic activation is often counteracted by the steric shielding. The ultimate reactivity of the molecule in a given reaction is a balance of these opposing electronic and steric factors.

While specific kinetic data for reactions involving this compound is not available, it is expected to exhibit reduced rates in reactions such as additions of Grignard reagents or Wittig reactions when compared to its meta- and para-substituted isomers.

Experimental Protocols

Hypothetical Synthesis of this compound

-

Step 1: Nitration of 2-Methylbenzyl Alcohol. To a cooled solution of 2-methylbenzyl alcohol in a suitable solvent (e.g., acetic anhydride), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then carefully quenched with ice and the product is extracted.

-

Step 2: Oxidation of 2-Methyl-6-nitrobenzyl Alcohol. The product from the previous step is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with an oxidizing agent (e.g., pyridinium chlorochromate, PCC) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The crude product is then purified by column chromatography.

-

Step 3: Hydrolysis of the Oxime (Alternative Route). Following the patented procedure for the synthesis of this compound oxime, the purified oxime is subjected to hydrolysis, typically under acidic conditions, to yield the desired aldehyde.

Note: These are generalized procedures and would require optimization and safety assessment before implementation.

Visualizations

Diagram 1: Steric Hindrance in this compound

Caption: Steric clash between ortho substituents and the aldehyde group.

Diagram 2: Plausible Synthetic Pathway

A Technical Guide to the Aldehyde Group Reactivity of 2-Methyl-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the aldehyde group in 2-Methyl-6-nitrobenzaldehyde. This compound is a valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. Its unique substitution pattern, featuring both a sterically demanding methyl group and a strongly electron-withdrawing nitro group ortho to the aldehyde, imparts a distinct reactivity profile that is crucial for synthetic planning and execution.

Core Reactivity Principles

The reactivity of the aldehyde group in this compound is primarily governed by a combination of electronic and steric effects. The potent electron-withdrawing nature of the adjacent nitro group significantly enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack, a key feature exploited in various condensation reactions.[1]

Conversely, the presence of two ortho substituents, the methyl and nitro groups, creates significant steric hindrance around the aldehyde functionality. This steric crowding can modulate the accessibility of the carbonyl carbon to incoming nucleophiles, potentially influencing reaction rates and stereochemical outcomes. This phenomenon, often termed the "ortho-effect," is a critical consideration in the synthetic application of this molecule.

Spectroscopic and Physicochemical Data

While comprehensive spectral data for this compound is available across various databases, a consolidated summary is presented below for reference. For comparative purposes, 1H and 13C NMR data for the closely related 2-methylbenzaldehyde are also included.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H7NO3 | --INVALID-LINK-- |

| Molecular Weight | 165.15 g/mol | --INVALID-LINK-- |

| CAS Number | 107096-52-6 | --INVALID-LINK-- |

Table 2: Spectroscopic Data

| Data Type | This compound | 2-methylbenzaldehyde (for comparison) |

| 1H NMR (400 MHz, DMSO-d6) δ (ppm) | Data available in spectral databases. | 10.19 (s, 1H), 7.82 (d, J = 7.6 Hz, 1H), 7.56 (t, J = 7.5 Hz, 1H), 7.41 (t, J = 7.5 Hz, 1H), 7.34 (d, J = 7.5 Hz, 1H), 2.61 (s, 3H)[2] |

| 13C NMR (101 MHz, DMSO-d6) δ (ppm) | Data available in spectral databases. | 193.3, 140.1, 133.9, 133.8, 131.7, 131.3, 126.4, 19.0[2] |

| IR Spectroscopy | Data available in spectral databases. | Not available |

| Mass Spectrometry (GC-MS) | Data available in spectral databases. | Not available |

Key Reactions and Experimental Protocols

The activated aldehyde group of this compound readily participates in a variety of chemical transformations. Below are representative protocols for two key reaction types: oxime formation and Knoevenagel condensation.

Oxime Formation

The formation of an oxime from this compound is a notable reaction, with recent advancements demonstrating highly efficient synthesis using continuous microchannel reactors. This transformation is significant as oximes are versatile functional groups in organic synthesis and medicinal chemistry.

Table 3: Quantitative Data for the Synthesis of this compound Oxime

| Parameter | Continuous Microchannel Reactor | Batch Reactor (Comparative) |

| Starting Materials | 2,3-dimethylnitrobenzene, n-butyl nitrite, potassium tert-butoxide | 2,3-dimethylnitrobenzene, n-butyl nitrite, potassium tert-butoxide |

| Purity | >97.8% | 92.1% |

| Yield | >95.5% | 91.2% |

Data sourced from a patent for the synthesis of the corresponding oxime.

Caption: Comparative workflow of oxime synthesis.

Experimental Protocol: Oxime Synthesis (Conceptual)

-

Continuous Flow Synthesis: A solution of 2,3-dimethylnitrobenzene, n-butyl nitrite, and potassium tert-butoxide in a suitable solvent system is pumped through a microchannel reactor at a controlled flow rate and temperature. The product stream is collected, and the solvent is removed under reduced pressure to yield the oxime.

-

Batch Synthesis: To a stirred solution of 2,3-dimethylnitrobenzene and potassium tert-butoxide in an appropriate solvent, n-butyl nitrite is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by recrystallization or chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that leverages the enhanced electrophilicity of the aldehyde in this compound. This reaction is instrumental in the synthesis of various substituted alkenes, which are precursors to a wide range of biologically active molecules.

Caption: Knoevenagel condensation experimental workflow.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Adapted)

-

To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL), a catalytic amount of a weak base such as piperidine or ammonium acetate is added.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. For less reactive substrates, gentle heating or microwave irradiation (e.g., 60°C for 30 minutes) can be employed to facilitate the reaction.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold water or a suitable solvent to remove any unreacted starting materials and catalyst.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, or a mixture of hexane and dichloromethane) to yield the pure benzylidenemalononitrile derivative.

Logical Relationships in Reactivity

The interplay of electronic and steric effects dictates the reactivity of the aldehyde group in this compound, leading to a preference for certain reaction pathways.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-6-nitrobenzaldehyde as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrobenzaldehyde is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse range of heterocyclic scaffolds. The presence of three key functional groups—an aldehyde, a nitro group, and a methyl group, all in a specific ortho/meta arrangement—provides a unique platform for various cyclization strategies. The electron-withdrawing nature of the nitro and aldehyde groups activates the methyl group for condensation reactions, while the nitro group itself is a precursor to an amino group, which is crucial for subsequent intramolecular cyclization.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the synthesis of two important classes of N-heterocycles: indoles and quinolines.

Key Synthetic Strategies

The primary approach to utilizing this compound in heterocyclic synthesis involves a two-stage process:

-

Side-Chain Elongation: The aldehyde or the activated methyl group is reacted with a suitable partner to construct the necessary carbon framework for the target heterocycle.

-

Reductive Cyclization: The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with a carbonyl or other electrophilic center to form the heterocyclic ring.

This strategy has been successfully applied to the synthesis of various heterocyclic systems, and the following sections provide detailed protocols for the synthesis of substituted indoles and quinolines.

Synthesis of Substituted Indoles via Modified Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole ring from an o-nitrotoluene derivative. By adapting this methodology to this compound, a variety of substituted indoles can be accessed. The general workflow involves the condensation of the aldehyde with an active methylene compound, followed by reductive cyclization.

Experimental Workflow: Modified Leimgruber-Batcho Synthesis

Caption: Workflow for the synthesis of substituted indoles.

General Protocol: Synthesis of a Hypothetical 7-Methyl-4-nitro-1H-indole-2-carbonitrile

This protocol describes the synthesis of 7-Methyl-4-nitro-1H-indole-2-carbonitrile as an illustrative example.

Step 1: Knoevenagel Condensation

-

To a solution of this compound (1.65 g, 10 mmol) in toluene (50 mL), add malononitrile (0.66 g, 10 mmol).

-

Add a catalytic amount of piperidine (0.1 mL).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the starting material is consumed (monitored by TLC).

-

Allow the reaction mixture to cool to room temperature.

-

The product, (2-(2-methyl-6-nitrophenyl)methylene)malononitrile, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Reductive Cyclization

-

In a round-bottom flask, suspend the (2-(2-methyl-6-nitrophenyl)methylene)malononitrile (2.13 g, 10 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

-

Add sodium dithionite (Na₂S₂O₄) (8.7 g, 50 mmol) in portions while stirring vigorously. The reaction is exothermic.

-

After the addition is complete, heat the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into ice water (100 mL).

-

The product will precipitate. Collect the solid by filtration, wash with water, and dry.

-

Recrystallize from ethanol to afford pure 7-Methyl-4-nitro-1H-indole-2-carbonitrile.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Malononitrile, Piperidine, Sodium Dithionite |

| Product | 7-Methyl-4-nitro-1H-indole-2-carbonitrile |

| Theoretical Yield | 1.83 g |

| Expected Purity | >95% after recrystallization |

Synthesis of Substituted Quinolines via Modified Friedländer Annulation

The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A modification of this reaction utilizes 2-nitroaryl aldehydes, which undergo in situ reduction to the corresponding 2-aminoaryl aldehyde, followed by cyclization.

Experimental Workflow: Modified Friedländer Annulation

Caption: Workflow for the synthesis of substituted quinolines.

General Protocol: Synthesis of a Hypothetical 8-Methylquinoline

This protocol provides a general method for the synthesis of 8-methylquinoline.

-

To a stirred mixture of this compound (1.65 g, 10 mmol) and acetone (1.16 g, 20 mmol) in glacial acetic acid (20 mL), add iron powder (2.23 g, 40 mmol) portion-wise at room temperature.

-

After the initial exothermic reaction subsides, heat the mixture at 100-110 °C for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water (100 mL).

-

Basify the mixture with a concentrated ammonium hydroxide solution to pH 8-9.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 8-methylquinoline.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Acetone, Iron powder, Acetic acid |

| Product | 8-Methylquinoline |

| Theoretical Yield | 1.43 g |

| Expected Purity | >98% after chromatography |

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a wide array of substituted indoles and quinolines. The protocols detailed in these application notes are based on robust and well-established synthetic methodologies and can be adapted for the synthesis of a library of compounds for further investigation in drug discovery and materials science. The strategic placement of the functional groups in this compound allows for a convergent and efficient approach to complex heterocyclic systems.

Application Notes and Protocols for the Synthesis of Substituted Imidazolidinediones using 2-Methyl-6-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Imidazolidinedione scaffolds, commonly known as hydantoins, are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. They are recognized as key pharmacophores in various clinically used drugs, exhibiting activities such as anticonvulsant, antiarrhythmic, and anticancer properties. The synthesis of novel substituted imidazolidinediones is, therefore, of great interest in drug discovery and development. This document provides detailed protocols for the synthesis of 5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dione, a novel substituted hydantoin, utilizing 2-Methyl-6-nitrobenzaldehyde as the starting material via a multicomponent reaction approach. The presence of the ortho-methyl and nitro substituents on the phenyl ring offers unique steric and electronic properties that can be exploited for the development of new therapeutic agents.

Data Presentation

The following table summarizes the expected product characteristics and estimated yields for the synthesis of 5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dione. The yields are estimated based on literature precedents for similar multicomponent reactions with ortho-substituted benzaldehydes. Actual yields may vary depending on the specific reaction conditions and scale.

| Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) |

| This compound | 5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dione | C₁₀H₉N₃O₄ | 235.19 | 65-75 |

Experimental Protocols

Key Experiment: One-Pot Synthesis of 5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dione via the Bucherer-Bergs Reaction

This protocol details a one-pot multicomponent synthesis of the target imidazolidinedione from this compound, potassium cyanide, and ammonium carbonate.

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 60.0 mmol), potassium cyanide (4.30 g, 66.0 mmol), and ammonium carbonate (18.5 g, 192 mmol).

-

Solvent Addition: To the flask, add a mixture of ethanol (60 mL) and deionized water (40 mL).

-

Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 80-90 °C) using a heating mantle. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting aldehyde. The reaction is typically complete within 6-8 hours.

-

Work-up and Isolation:

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is then carefully acidified to pH 2-3 with concentrated hydrochloric acid under a fume hood. Caution: Acidification of cyanide-containing solutions will generate toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

-

The resulting precipitate is collected by vacuum filtration using a Buchner funnel.

-

-

Purification:

-

The crude product is washed with cold deionized water (2 x 30 mL) to remove any inorganic salts.

-

The solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure 5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dione.

-

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 5-(2-Methyl-6-nitrophenyl)imidazolidine-2,4-dione.

Caption: Experimental workflow for the synthesis of the target imidazolidinedione.

Plausible Reaction Mechanism

The Bucherer-Bergs reaction proceeds through a series of equilibria, as depicted in the following plausible mechanism.

Caption: Plausible mechanism for the Bucherer-Bergs synthesis of the imidazolidinedione.

Application Notes and Protocols for the Pictet-Spengler Reaction with 2-Methyl-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and relevant data for conducting the Pictet-Spengler reaction using 2-Methyl-6-nitrobenzaldehyde and tryptamine to synthesize the corresponding tetrahydro-β-carboline. This reaction is a cornerstone in the synthesis of a wide array of alkaloid structures and pharmaceutically relevant scaffolds.

Introduction

The Pictet-Spengler reaction is a powerful acid-catalyzed chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetracyclic ring system.[1][2] This methodology is fundamental in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many natural products and synthetic drugs.[3]

The reactivity of the aldehyde component is a critical factor for the success of the Pictet-Spengler reaction. Aldehydes bearing electron-withdrawing groups, such as a nitro group, and those with steric hindrance, particularly at the ortho position, are known to exhibit reduced reactivity. Consequently, the reaction with this compound is expected to require more forcing conditions compared to reactions with simpler aldehydes.

This document outlines a robust protocol for the Pictet-Spengler reaction with the sterically hindered and electronically deactivated this compound.

Data Presentation

The following table summarizes typical conditions for the Pictet-Spengler reaction with various substituted benzaldehydes, providing a comparative basis for the protocol developed for this compound.

| Aldehyde | Amine | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Tryptamine | TFA / CH2Cl2 | Reflux | 2 | ~85 | General Knowledge |

| 4-Nitrobenzaldehyde | Tryptamine | TFA / CH2Cl2 | Reflux | 4-6 | ~70-80 | Inferred from general principles |

| 2-Nitrobenzaldehyde | Tryptamine | Acetic Acid / CH2Cl2 | Reflux | 12-24 | Moderate | Inferred from general principles |

| 2-Methylbenzaldehyde | Tryptamine | TFA / CH2Cl2 | Reflux | 3-5 | ~80 | Inferred from general principles |

| This compound | Tryptamine | TFA / Dichloroethane | 80 | 24 | Expected to be moderate | Proposed Protocol |

Experimental Protocol

This protocol is designed to address the anticipated lower reactivity of this compound. The choice of dichloroethane as a solvent allows for higher reaction temperatures compared to dichloromethane.

Materials:

-

Tryptamine

-

This compound

-

Trifluoroacetic acid (TFA)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in 1,2-dichloroethane (approximately 0.1 M concentration of tryptamine).

-

Addition of Aldehyde: To the stirred solution, add this compound (1.1 eq).

-

Initiation of Reaction: Carefully add trifluoroacetic acid (TFA, 2.0 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to proceed over 24 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Extraction: Extract the aqueous layer three times with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-(2-methyl-6-nitrophenyl)-1,2,3,4-tetrahydro-β-carboline.

Visualizations

Reaction Pathway:

Caption: General reaction pathway for the Pictet-Spengler synthesis of 1-(2-methyl-6-nitrophenyl)-1,2,3,4-tetrahydro-β-carboline.

Experimental Workflow:

Caption: Step-by-step experimental workflow for the Pictet-Spengler reaction.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 2-Methyl-6-nitrobenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the continuous flow synthesis of 2-Methyl-6-nitrobenzaldehyde and its subsequent derivatization to form Schiff bases, oximes, and hydrazones. Continuous flow processing offers significant advantages for these syntheses, including enhanced safety, improved heat and mass transfer, and higher reproducibility compared to traditional batch methods.[1][2]

Synthesis of this compound via Continuous Flow Nitration

The synthesis of this compound can be achieved through the nitration of 2-methylbenzaldehyde in a continuous flow microreactor system. This approach allows for precise control over reaction conditions, minimizing the formation of unwanted isomers and improving the overall safety of this highly exothermic reaction.[3][4][5]

Experimental Protocol

A two-feed continuous flow setup is employed for the nitration of 2-methylbenzaldehyde. One feed stream contains 2-methylbenzaldehyde dissolved in a suitable solvent, and the second stream consists of the nitrating agent.

Table 1: Reagent Preparation and Pump Parameters

| Parameter | Stream A | Stream B |

| Reagent | 2-Methylbenzaldehyde | Nitric Acid (fuming) |

| Solvent | Sulfuric Acid (98%) | Sulfuric Acid (98%) |

| Concentration | 1.0 M | 2.0 M |

| Pump Type | HPLC Pump | HPLC Pump |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

Table 2: Reactor and Reaction Conditions

| Parameter | Value |

| Reactor Type | Microreactor, 10 mL SiC |

| T-Mixer | 250 µm internal diameter |

| Residence Time | 10 minutes |

| Temperature | 10 °C |

| Back Pressure Regulator | 10 bar |

Procedure:

-

Prepare the reagent solutions as described in Table 1.

-

Set up the continuous flow system as depicted in the workflow diagram below.

-

Pressurize the system to 10 bar using the back pressure regulator.

-

Start the pumps at the specified flow rates to introduce the reagents into the microreactor.

-

Maintain the reactor temperature at 10 °C using a suitable cooling system.

-

After the initial residence time has passed, collect the product stream.

-

The collected stream is then quenched with a continuous flow of ice-cold water.

-

The product is extracted, and the organic layer is dried and concentrated to yield this compound.

Logical Workflow for Synthesis

Caption: Continuous flow synthesis of this compound.

Derivatization of this compound in Continuous Flow

The synthesized this compound can be further derivatized in a continuous flow system to produce a library of compounds such as Schiff bases, oximes, and hydrazones. These reactions typically proceed rapidly and with high conversion rates in a flow setup.

Experimental Protocol for Derivatization

A similar two-feed continuous flow system is used for the derivatization. One stream contains the this compound, and the second stream contains the respective amine, hydroxylamine, or hydrazine.

Table 3: Reagent Preparation for Derivatization

| Derivative | Stream A | Stream B |

| Schiff Base | This compound (0.5 M in Ethanol) | Aniline (0.5 M in Ethanol) |

| Oxime | This compound (0.5 M in Ethanol) | Hydroxylamine HCl (0.5 M in Ethanol/Water 9:1) with Triethylamine (0.55 M) |

| Hydrazone | This compound (0.5 M in Ethanol) | Hydrazine hydrate (0.5 M in Ethanol) |

Table 4: Reactor and Reaction Conditions for Derivatization

| Parameter | Schiff Base | Oxime | Hydrazone |

| Reactor Type | PFA Tubing, 5 mL | PFA Tubing, 5 mL | PFA Tubing, 5 mL |

| T-Mixer | 250 µm internal diameter | 250 µm internal diameter | 250 µm internal diameter |

| Flow Rate (each stream) | 0.25 mL/min | 0.25 mL/min | 0.25 mL/min |

| Residence Time | 10 minutes | 10 minutes | 10 minutes |

| Temperature | 60 °C | 50 °C | 40 °C |

| Back Pressure Regulator | 5 bar | 5 bar | 5 bar |

Procedure:

-

Prepare the appropriate reagent solutions as detailed in Table 3.

-

Set up the continuous flow system as illustrated in the workflow diagram.

-

Pressurize the system to 5 bar.

-

Start the pumps at the specified flow rates.

-

Heat the reactor to the desired temperature.

-

Collect the product stream after the residence time has elapsed.

-

The product can often be isolated by simple precipitation upon cooling or by solvent evaporation.

General Workflow for Derivatization

Caption: Continuous flow derivatization of this compound.

Data Summary

The following table summarizes the expected outcomes for the continuous flow synthesis of this compound and its derivatives based on similar literature reports. Actual yields may vary depending on the specific setup and optimization.

Table 5: Summary of Reactions and Expected Yields

| Reaction | Product | Residence Time (min) | Temperature (°C) | Expected Yield (%) |

| Nitration | This compound | 10 | 10 | > 85 |

| Schiff Base Formation | N-(2-methyl-6-nitrobenzylidene)aniline | 10 | 60 | > 95 |

| Oxime Formation | This compound oxime | 10 | 50 | > 90 |

| Hydrazone Formation | This compound hydrazone | 10 | 40 | > 95 |

Signaling Pathways and Logical Relationships